GSK-3beta Inhibitor XI

Übersicht

Beschreibung

GSK-3beta-Inhibitor XI ist ein niedermolekularer Inhibitor, der das Enzym Glykogensynthasekinase-3 beta (GSK-3beta) als Ziel hat. Glykogensynthasekinase-3 beta ist eine Serin/Threoninkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter Glykogenstoffwechsel, Zellproliferation und Apoptose. Die Hemmung von Glykogensynthasekinase-3 beta wurde für das therapeutische Potenzial zur Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht .

Herstellungsmethoden

Die Synthese von GSK-3beta-Inhibitor XI umfasst mehrere Schritte. Ein üblicher Syntheseweg umfasst die Bildung eines Pyrrolo[2,3-b]pyridin-Kerns, gefolgt von der Funktionalisierung mit verschiedenen Substituenten, um seine inhibitorische Aktivität zu verbessern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um das gewünschte Produkt zu erhalten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Fließreaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit umfassen .

Vorbereitungsmethoden

The synthesis of glycogen synthase kinase-3 beta inhibitor XI involves several steps. One common synthetic route includes the formation of a pyrrolo[2,3-b]pyridine core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for higher yields and purity .

Analyse Chemischer Reaktionen

Core Structural Features and Binding Interactions

GSK-3β Inhibitor XI belongs to the maleimide-derived kinase inhibitor family, sharing key pharmacophoric elements with SB-216763 and other ATP-competitive inhibitors. Key interactions include:

General Reaction Scheme for Maleimide-Based Inhibitors

| Step | Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | Suzuki–Miyaura Coupling | Pd(dppf)Cl₂, bis(pinacolato)diboron, DMF, 80°C | Aryl–heterocycle bond formation |

| 2 | Cyclization | Trimethyl orthoformate, BF₃·Et₂O | Oxadiazole/imidazole ring closure |

| 3 | Reductive Amination | NaCNBH₃, Boc-protected aldehydes | Side-chain functionalization |

| 4 | Deprotection | HCl/MeOH or TFA/DCM | Boc/Phth removal |

Example Synthesis (Compound 36, PDB ID: 8QJI) :

-

Suzuki–Miyaura cross-coupling of 4-bromopyridine with bis(pinacolato)diboron to form a boronic ester intermediate.

-

Amidoxime formation via hydroxylamine hydrochloride treatment of nitrile intermediates.

-

Cyclization with trimethyl orthoformate to yield 1,2,4-oxadiazole cores.

-

Reductive amination with (S)-Boc-pyrrolidine aldehyde to introduce stereochemistry.

Inhibitor Potency vs. Structural Modifications

Critical Findings:

-

Oxadiazole bioisosteres improve binding affinity by 3–5× compared to amides .

-

Fluorine substitution on aryl rings enhances metabolic stability but reduces solubility .

Catalytic Mechanism and Selectivity

GSK-3β Inhibitor XI operates via ATP-displacement , validated by competitive binding assays . Structural studies of analogs (e.g., 9-ING-41) reveal:

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a tool compound to study the role of glycogen synthase kinase-3 beta in different chemical pathways.

Biology: Investigated for its effects on cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Medicine: Explored as a potential therapeutic agent for treating diseases like cancer, diabetes, and neurodegenerative disorders.

Wirkmechanismus

Glycogen synthase kinase-3 beta inhibitor XI exerts its effects by binding to the active site of glycogen synthase kinase-3 beta, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the modulation of various signaling pathways. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and neurotrophic factor signaling .

Vergleich Mit ähnlichen Verbindungen

GSK-3beta-Inhibitor XI ist im Vergleich zu anderen Glykogensynthasekinase-3 beta-Inhibitoren aufgrund seiner spezifischen Bindungsaffinität und Selektivität für das Enzym einzigartig. Ähnliche Verbindungen umfassen:

Lithiumchlorid: Ein nicht-selektiver Inhibitor von Glykogensynthasekinase-3 beta mit breiteren biologischen Wirkungen.

Tideglusib: Ein selektiver Glykogensynthasekinase-3 beta-Inhibitor, der wegen seines Potenzials zur Behandlung der Alzheimer-Krankheit untersucht wird.

CHIR99021: Ein weiterer selektiver Inhibitor mit Anwendungen in der Stammzellforschung und regenerativen Medizin.

GSK-3beta-Inhibitor XI zeichnet sich durch seine einzigartige chemische Struktur und sein spezifisches Inhibitorprofil aus, was ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und therapeutischen Entwicklung macht .

Biologische Aktivität

GSK-3beta (Glycogen Synthase Kinase 3 beta) is a serine/threonine kinase involved in various cellular processes, including metabolism, cell differentiation, and apoptosis. The GSK-3beta Inhibitor XI (CAS 626604-39-5) is a small molecule inhibitor that has garnered attention for its potential therapeutic applications, particularly in cancer and neurological disorders. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

GSK-3beta is constitutively active under resting conditions and is regulated by phosphorylation. Inhibition of GSK-3beta leads to the stabilization of various signaling pathways, notably the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. This compound functions by binding to the ATP-binding site of GSK-3beta, preventing substrate phosphorylation and thereby modulating downstream signaling pathways.

Biological Activity

The biological activity of this compound has been characterized in various studies:

-

Cancer Therapeutics :

- Inhibition of Tumor Growth : Research indicates that GSK-3beta inhibitors, including XI, suppress cancer cell viability across multiple tumor types such as glioblastoma, neuroblastoma, and breast cancer. For instance, a study demonstrated that GSK-3beta inhibition in glioblastoma models led to significant tumor regression when combined with standard therapies like lomustine .

- Cell Cycle Regulation : Inhibition of GSK-3beta has been shown to decrease the expression of anti-apoptotic proteins such as Bcl-2 and XIAP, promoting apoptosis in cancer cells .

-

Neurological Effects :

- Neuroprotection : In models of oxygen-glucose deprivation (OGD), this compound exhibited neuroprotective effects by reducing apoptosis markers and stabilizing β-catenin levels . This suggests its potential role in treating neurodegenerative diseases.

- Synaptic Plasticity : The inhibitor enhances synaptic plasticity through modulation of signaling pathways critical for neuronal survival .

Case Study 1: Glioblastoma

A recent study evaluated the efficacy of this compound in patient-derived xenograft (PDX) models of glioblastoma. The results indicated that combination therapy with lomustine significantly improved overall survival compared to monotherapy. Histological analyses confirmed tumor regression and increased apoptosis markers in treated groups .

Case Study 2: Neuroblastoma

In animal models of neuroblastoma, this compound demonstrated potent antitumor activity when combined with irinotecan. The combination treatment resulted in a marked reduction in tumor size and improved survival rates compared to controls .

Data Tables

Research Findings

Research highlights several key findings regarding the biological activity of this compound:

- Potency and Selectivity : Compared to other inhibitors such as AR-A014418 and TDZD-8, this compound has shown superior potency in inhibiting tumor growth across various cancer models .

- Mechanistic Insights : Studies have elucidated that inhibition leads to the activation of pro-survival pathways involving AKT1 and β-catenin, which are critical for maintaining neuronal health during stress conditions like OGD .

Eigenschaften

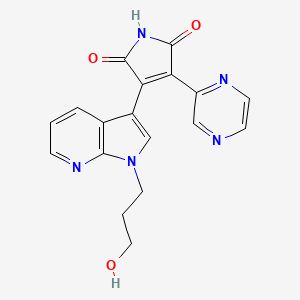

IUPAC Name |

3-[1-(3-hydroxypropyl)pyrrolo[2,3-b]pyridin-3-yl]-4-pyrazin-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O3/c24-8-2-7-23-10-12(11-3-1-4-21-16(11)23)14-15(18(26)22-17(14)25)13-9-19-5-6-20-13/h1,3-6,9-10,24H,2,7-8H2,(H,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEJZKULWCZIHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2C3=C(C(=O)NC3=O)C4=NC=CN=C4)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434343 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626604-39-5 | |

| Record name | GSK-3beta Inhibitor XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.